3,3-Dimethyl-1-(2-methylphenyl)piperazine
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Overview
Description
3,3-Dimethyl-1-(2-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two methyl groups at the 3rd position and a 2-methylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2-methylphenyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their high yields and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(2-methylphenyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylpiperazine: This compound has a similar structure but with a different substitution pattern.
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine: Another piperazine derivative with distinct functional groups.
Uniqueness
3,3-Dimethyl-1-(2-methylphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2-methylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2/c1-11-6-4-5-7-12(11)15-9-8-14-13(2,3)10-15/h4-7,14H,8-10H2,1-3H3 |
InChI Key |
KYXJOZWNTWDIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCNC(C2)(C)C |
Origin of Product |
United States |
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